molecular formula C9H10Cl2F3N B6217722 {[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2758006-40-3

{[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No. B6217722
CAS RN: 2758006-40-3
M. Wt: 260.1
InChI Key:
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Description

{[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride, also known as 5-chloro-2-trifluoromethylphenylmethylamine hydrochloride, is a chemical compound used in scientific research and in the synthesis of various pharmaceuticals. It is a colorless, water-soluble solid with a molecular weight of 233.64 g/mol and a melting point of 187-190°C.

Mechanism of Action

{[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride acts as a proton donor, which helps to facilitate the transfer of protons from one molecule to another. It is also known to act as a catalyst in certain reactions, which helps to speed up the reaction rate. Additionally, it can act as a ligand in coordination chemistry, which helps to form complexes between metal ions and other molecules.
Biochemical and Physiological Effects
{[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has been found to have several biochemical and physiological effects. It has been shown to act as an inhibitor of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. Additionally, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The use of {[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from most chemical suppliers. Additionally, it is a water-soluble compound, which makes it easy to use in a variety of laboratory applications. However, it is also important to note that this compound is toxic, and it should be handled with care.

Future Directions

There are a number of potential future directions for the use of {[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride. One potential application is in the development of new pharmaceuticals, as it has already been used in the synthesis of several drugs. Additionally, it could be further investigated as a potential inhibitor of enzymes involved in the breakdown of neurotransmitters, as it has already been shown to have an inhibitory effect on monoamine oxidase and acetylcholinesterase. Finally, it could be further studied as a potential anti-inflammatory agent, as it has already been shown to have anti-inflammatory properties.

Synthesis Methods

The synthesis of {[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride can be achieved by the reaction of {[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloriderifluoromethylphenylmethylamine and hydrochloric acid. The reaction is conducted in an inert atmosphere at a temperature of 130°C for 2 hours. The product is then isolated by recrystallization from ethyl acetate and dried under vacuum.

Scientific Research Applications

{[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is used as a research reagent in a number of scientific fields. It is often used as a reactant in organic synthesis and as a ligand in coordination chemistry. It has also been used in the synthesis of various pharmaceuticals, such as anticonvulsants, antibiotics, and anti-inflammatory drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {[5-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves the reaction of 5-chloro-2-(trifluoromethyl)benzyl chloride with methylamine in the presence of a base to form the desired product. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "5-chloro-2-(trifluoromethyl)benzyl chloride", "methylamine", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-chloro-2-(trifluoromethyl)benzyl chloride is added to a reaction flask.", "Step 2: Methylamine is added dropwise to the reaction flask under stirring.", "Step 3: A base such as triethylamine or sodium hydroxide is added to the reaction mixture to facilitate the reaction.", "Step 4: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 5: The product is extracted using a suitable solvent such as ethyl acetate.", "Step 6: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 7: The solvent is evaporated under reduced pressure to obtain the crude product.", "Step 8: The crude product is dissolved in hydrochloric acid and the hydrochloride salt is obtained by precipitation or crystallization.", "Step 9: The hydrochloride salt is filtered, washed with cold water, and dried to obtain the final product." ] }

CAS RN

2758006-40-3

Molecular Formula

C9H10Cl2F3N

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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